![molecular formula C12H23Cl2N3 B15294599 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then reacted with a piperidine derivative under specific conditions . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings.
Applications De Recherche Scientifique
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites on enzymes, while the piperidine ring can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine dihydrochloride is unique due to its combination of imidazole and piperidine rings, which can provide enhanced binding properties and specificity compared to compounds with only one of these rings. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H23Cl2N3 |
|---|---|
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H21N3.2ClH/c1-10(2)12-14-7-8-15(12)9-11-3-5-13-6-4-11;;/h7-8,10-11,13H,3-6,9H2,1-2H3;2*1H |
Clé InChI |
DMGKCOXBPOMIJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CN1CC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


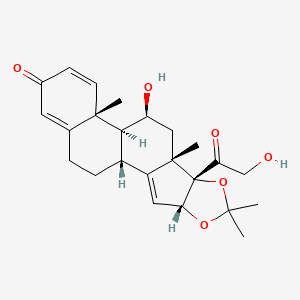
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)

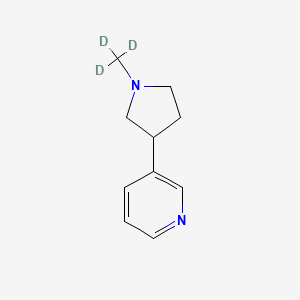
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)

![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
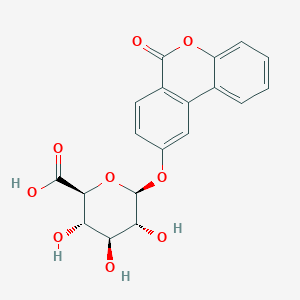
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
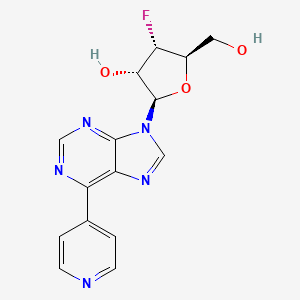
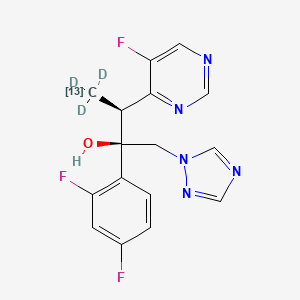
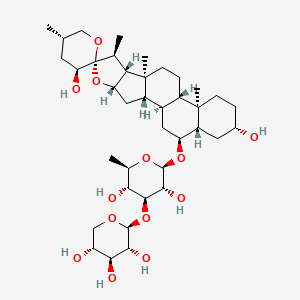
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
